A Technical Guide to the Synthesis and Purification of Solifenacin Succinate
A Technical Guide to the Synthesis and Purification of Solifenacin Succinate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core processes involved in the synthesis and purification of solifenacin (B1663824) succinate (B1194679), a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The information presented is collated from key patents and scientific literature, offering detailed experimental protocols and quantitative data to support research and development in this field.
Synthesis of Solifenacin Succinate
The most common and industrially viable synthesis of solifenacin succinate involves a multi-step process culminating in a diastereomeric resolution. The key steps include the formation of a carbamate (B1207046) intermediate, condensation with 3-quinuclidinol (B22445) to form a mixture of diastereomers, and subsequent selective crystallization of the desired (1S, 3'R) isomer as the succinate salt.
General Synthesis Pathway
A prevalent synthetic route commences with (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, which is reacted with an alkyl chloroformate to yield an intermediate, (1S)-alkyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate. This intermediate is then condensed with (RS)-3-quinuclidinol to produce a diastereomeric mixture of solifenacin base. The desired (1S, 3'R) isomer is then selectively isolated through crystallization with succinic acid.[1][2]
An alternative approach involves the reaction of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-quinuclidin-3-yl carbonochloridate (B8618190) to directly form solifenacin.[3] Another described method starts from phenethylamine, proceeding through acylation, Bischler-Napieralski cyclization, reduction, and resolution to obtain the key intermediate (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[4]
Synthesis workflow for Solifenacin Succinate.
Experimental Protocol: Synthesis of Solifenacin Diastereomeric Mixture
This protocol describes the condensation reaction to form the diastereomeric mixture of solifenacin base.
-
Reaction Setup : A solution of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in an appropriate solvent such as isopropyl acetate (B1210297) is prepared.[5]
-
Reagent Addition : Triethylamine is added to the solution.[5]
-
Condensation : The mixture is heated to reflux, and a solution of (1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate in the same solvent is added. The reaction mixture is maintained at reflux for approximately 4 hours.[5]
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Work-up : The reaction mixture is cooled, and a saturated solution of ammonium (B1175870) chloride is added.[5] The organic layer containing the solifenacin base diastereomers is separated, washed, and can be optionally dried.[5]
Experimental Protocol: Diastereomeric Crystallization
This step is crucial for the selective isolation of the therapeutically active (1S, 3'R) isomer.
-
Solvent System : The diastereomeric mixture of solifenacin is dissolved in a suitable solvent system, often a mixture of ethanol (B145695) and ethyl acetate.[1][6]
-
Addition of Succinic Acid : Succinic acid is added to the solution.[1]
-
Crystallization : The reaction mass is heated (e.g., to 60-65°C) and stirred for a period (e.g., 1 hour).[1] The mixture is then cooled to allow for crystallization. Seeding with solifenacin succinate crystals may be employed to induce crystallization.[1][6]
-
Isolation : The crystallized product is filtered, washed with a suitable solvent like ethyl acetate, and then dried under reduced pressure.[1]
Purification of Solifenacin Succinate
The crude solifenacin succinate obtained from the diastereomeric crystallization undergoes further purification to meet the stringent purity requirements for an active pharmaceutical ingredient (API). Recrystallization is a commonly employed method.
Experimental Protocol: Recrystallization
-
Dissolution : The crude solifenacin succinate is dissolved in a solvent mixture, such as ethanol and ethyl acetate, at an elevated temperature (e.g., 60-65°C) to obtain a clear solution.[1][2]
-
Decolorization (Optional) : Activated carbon may be added to the hot solution to remove colored impurities. The carbon is subsequently filtered off.[1][2]
-
Crystallization : The filtrate is slowly cooled to a lower temperature (e.g., 0-5°C) to induce crystallization of the pure solifenacin succinate.[1][6]
-
Isolation and Drying : The purified product is collected by filtration, washed with a cold solvent (e.g., ethyl acetate), and dried under vacuum at a suitable temperature (e.g., 50-55°C).[1][6]
Another described method for purification involves dissolving solifenacin succinate in acetone (B3395972) with heating, followed by the addition of ethyl acetate and cooling to induce crystallization.[7] A process using 1-hexanol (B41254) and purified water for crystallization has also been reported.[8]
Purification workflow for Solifenacin Succinate.
Quantitative Data
The efficiency of the synthesis and purification processes is evaluated based on yield and purity, particularly the level of the undesired diastereomer.
| Stage | Parameter | Value | Reference |
| Diastereomeric Crystallization (Crude) | Chiral Purity (HPLC) | 93.69% | [1] |
| (1S,3'S)-Diastereomer Content | 6.30% | [1] | |
| Slurry in Ethyl Acetate (Intermediate) | Chiral Purity (HPLC) | 99.44% | [1] |
| (1S,3'S)-Diastereomer Content | 0.56% | [1] | |
| Second Slurry in Ethyl Acetate (Crude) | Chiral Purity (HPLC) | 99.60% | [1] |
| (1S,3'S)-Diastereomer Content | 0.40% | [1] | |
| Final Purified Product | Chromatographic Purity (HPLC) | 99.94% | [6] |
| Chiral Purity (Chiral HPLC) | 99.94% | [6] | |
| (1S,3'S)-Diastereomer Content | 0.06% | [6] | |
| Yield | 87% (w/w based on input) | [6] |
Impurities
Several impurities can arise during the synthesis of solifenacin succinate. These can be process-related impurities from starting materials or by-products, or degradation products.[9][10] Common impurities include other stereoisomers of solifenacin, such as the (1S,3'S)-diastereomer, and related substances that are monitored and controlled during the manufacturing process.[1][10][11] The European Pharmacopoeia (EP) lists several official impurities for solifenacin succinate.[10]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of solifenacin succinate. Chiral HPLC methods are specifically employed to determine the enantiomeric and diastereomeric purity.[1][5][6] These methods are crucial for ensuring the final product contains the correct stereoisomer in high purity.
References
- 1. US8772491B2 - Process for the preparation of solifenacin succinate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of Solifenacin Succinate | Semantic Scholar [semanticscholar.org]
- 5. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102887894A - Crystal form of solifenacin succinate and preparation method thereof - Google Patents [patents.google.com]
- 8. WO2011003624A1 - A process for the preparation and purification of solifenacin salts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
